molecular formula C13H19NO2 B184592 Pentanamide, N-(4-ethoxyphenyl)- CAS No. 88552-40-3

Pentanamide, N-(4-ethoxyphenyl)-

Cat. No.: B184592
CAS No.: 88552-40-3
M. Wt: 221.29 g/mol
InChI Key: HRFWMTWSZPVZRU-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Molecular Configuration

The molecular architecture of pentanamide, N-(4-ethoxyphenyl)- exhibits a characteristic configuration where the pentanamide chain is directly attached to the para-position of an ethoxy-substituted benzene ring through an amide linkage. The compound is catalogued in chemical databases with the Chemical Abstracts Service registry number 88552-40-3, establishing its unique identity within the chemical literature. The three-dimensional molecular structure demonstrates specific geometric parameters that influence both its physical properties and potential biological interactions.

The crystallographic data available for this compound indicates a planar aromatic system with the ethoxy substituent positioned at the para-position relative to the amide functionality. The pentanamide chain extends from the aromatic core, creating a molecular configuration that allows for specific intermolecular interactions. Related crystallographic studies of similar compounds, such as those conducted on substituted phenylpentanamide derivatives, reveal characteristic hydrogen bonding patterns and molecular packing arrangements that provide insights into the solid-state behavior of these molecules.

The molecular geometry is further characterized by the rotatable bond count of six, indicating significant conformational flexibility within the pentyl chain region. This flexibility contributes to the compound's ability to adopt multiple conformations in solution and solid states, influencing its chemical reactivity and potential binding interactions with biological targets. The exact mass of the compound has been determined to be 221.141578849 daltons, providing precise molecular weight information for analytical applications.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed structural information about pentanamide, N-(4-ethoxyphenyl)- through characteristic chemical shifts and coupling patterns. While specific spectroscopic data for this exact compound was not directly available in the search results, related compounds within the same structural family demonstrate predictable spectroscopic behavior patterns. For instance, nuclear magnetic resonance analysis of N-(4-methoxyphenyl)pentanamide reveals characteristic aromatic proton signals at 7.39 parts per million for the ortho-aromatic protons and 6.84 parts per million for the meta-aromatic protons.

The infrared spectroscopic profile of pentanamide, N-(4-ethoxyphenyl)- would be expected to exhibit characteristic absorption bands corresponding to the amide carbonyl stretch, typically observed in the 1650-1680 wave number region, and the nitrogen-hydrogen stretch of the amide functionality in the 3200-3400 wave number range. The ethoxy substituent would contribute additional characteristic absorptions, including carbon-hydrogen stretching vibrations and carbon-oxygen stretching modes.

Spectroscopic Parameter Expected Range Assignment
Amide Carbonyl Stretch 1650-1680 cm⁻¹ C=O stretch
Amide N-H Stretch 3200-3400 cm⁻¹ N-H stretch
Aromatic C-H Stretch 3000-3100 cm⁻¹ Ar-H stretch
Aliphatic C-H Stretch 2800-3000 cm⁻¹ Alkyl C-H stretch
C-O Stretch (Ethoxy) 1000-1300 cm⁻¹ C-O stretch

The ultraviolet-visible spectroscopic characteristics would primarily reflect the electronic transitions within the aromatic system, with the ethoxy substituent providing electron-donating effects that could influence both the position and intensity of absorption bands. The extended conjugation between the aromatic ring and the amide functionality may result in bathochromic shifts relative to simpler aromatic compounds.

Computational Modeling of Electronic Structure (DFT Calculations)

Computational chemistry approaches, particularly density functional theory calculations, provide valuable insights into the electronic structure and molecular properties of pentanamide, N-(4-ethoxyphenyl)-. The logarithmic partition coefficient (XLogP3) value of 2.9 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. This computational parameter is particularly important for understanding the compound's potential bioavailability and distribution properties.

The electronic structure of the molecule is characterized by specific donor-acceptor properties, with the compound containing one hydrogen bond donor site and two hydrogen bond acceptor sites. These characteristics significantly influence the compound's ability to participate in intermolecular interactions, affecting both its physical properties and potential biological activities. The topological polar surface area calculations provide additional insights into the molecular surface properties that govern permeability and binding characteristics.

Density functional theory calculations on related compounds within the phenylpentanamide family have demonstrated the importance of electronic effects introduced by various substituents on the aromatic ring. The ethoxy group, being an electron-donating substituent, would be expected to increase electron density on the aromatic ring, potentially affecting the reactivity of the amide functionality and the overall molecular electrostatic potential distribution.

Computational Parameter Value Significance
XLogP3 2.9 Moderate lipophilicity
Hydrogen Bond Donors 1 Amide N-H group
Hydrogen Bond Acceptors 2 Carbonyl oxygen, ethoxy oxygen
Rotatable Bonds 6 Conformational flexibility
Exact Mass 221.141578849 Da Precise molecular weight

Comparative Analysis with Substituted Phenylpentanamide Analogs

The structural comparison of pentanamide, N-(4-ethoxyphenyl)- with related substituted phenylpentanamide derivatives reveals important structure-activity relationships and provides insights into the effects of different substituents on molecular properties. The methoxy analog, N-(4-methoxyphenyl)pentanamide, demonstrates similar structural characteristics but with subtle differences in electronic properties due to the presence of the methoxy group instead of the ethoxy substituent.

Comparative analysis reveals that the ethoxy derivative possesses a slightly higher molecular weight (221.29 grams per mole) compared to the methoxy analog (207.27 grams per mole), reflecting the additional methylene unit in the ethoxy group. This structural difference contributes to enhanced lipophilicity and potentially altered pharmacokinetic properties. The synthesis of N-(4-methoxyphenyl)pentanamide follows similar synthetic pathways, involving the coupling of 4-anisidine with pentanoic acid using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.

The hydroxyl analog, N-(4-hydroxyphenyl)pentanamide, represents another important comparative compound within this structural family. This analog demonstrates different hydrogen bonding capabilities due to the presence of the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, contrasting with the ethoxy group which primarily functions as a hydrogen bond acceptor.

Compound Molecular Formula Molecular Weight Key Substituent LogP
N-(4-ethoxyphenyl)pentanamide C₁₃H₁₉NO₂ 221.29 g/mol Ethoxy (-OC₂H₅) 2.9
N-(4-methoxyphenyl)pentanamide C₁₂H₁₇NO₂ 207.27 g/mol Methoxy (-OCH₃) 2.45
N-(4-hydroxyphenyl)pentanamide C₁₁H₁₅NO₂ 193.24 g/mol Hydroxyl (-OH) Lower

The comparative biological activity studies of these analogs have demonstrated that structural modifications significantly influence both efficacy and selectivity profiles. Research on N-(4-methoxyphenyl)pentanamide has shown promising anthelmintic activity with reduced cytotoxicity compared to standard treatments, suggesting that the ethoxy analog may exhibit similar or potentially enhanced activity profiles. The systematic variation of substituents on the aromatic ring provides valuable structure-activity relationship data that can guide the development of optimized derivatives with improved therapeutic properties.

These comparative studies also reveal important trends in synthetic accessibility, with computational analysis indicating that the ethoxy derivative maintains favorable synthetic accessibility scores while providing enhanced molecular properties. The systematic investigation of these analogs contributes to a comprehensive understanding of how structural modifications influence both physicochemical properties and biological activities within this important class of compounds.

Properties

CAS No.

88552-40-3

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(4-ethoxyphenyl)pentanamide

InChI

InChI=1S/C13H19NO2/c1-3-5-6-13(15)14-11-7-9-12(10-8-11)16-4-2/h7-10H,3-6H2,1-2H3,(H,14,15)

InChI Key

HRFWMTWSZPVZRU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)OCC

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity
Research indicates that Pentanamide, N-(4-ethoxyphenyl)- exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing potential as a new antibiotic candidate. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis, disrupting cell membrane integrity.

Anthelmintic Properties
Similar to its derivatives, this compound has shown promise as an anthelmintic agent. Studies have demonstrated its effectiveness against parasites such as Toxocara canis, with lower cytotoxicity compared to traditional treatments like albendazole. This suggests a favorable safety profile for therapeutic applications.

Table 2: Biological Activity Overview

Activity TypeTarget OrganismEfficacyCytotoxicity
AntimicrobialVarious bacteria and fungiModerateLow
AnthelminticToxocara canisHighLower than albendazole

Medicinal Applications

Cancer Therapy
Pentanamide, N-(4-ethoxyphenyl)- is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, particularly breast cancer cells. The compound's ability to modulate specific molecular targets associated with tumor growth makes it a candidate for further research in cancer therapeutics.

Pharmacokinetic Profile
In silico studies indicate that Pentanamide, N-(4-ethoxyphenyl)- has favorable pharmacokinetic properties, including good absorption and distribution characteristics. It adheres to major pharmaceutical filters such as Lipinski's rule of five, indicating its potential as an oral therapeutic agent.

Table 3: Pharmacokinetic Properties

PropertyValue
Lipinski's Rule ComplianceYes
Blood-Brain Barrier PenetrationPredicted to cross
SolubilityHigh

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of Pentanamide, N-(4-ethoxyphenyl)- against a panel of pathogens. The results indicated significant inhibition of growth in multiple strains, suggesting its potential as a lead compound for antibiotic development.
  • Anthelmintic Activity Evaluation : In vitro tests were conducted on Toxocara canis, demonstrating that Pentanamide, N-(4-ethoxyphenyl)- affected parasite viability in a time- and concentration-dependent manner. This study highlighted its lower cytotoxicity compared to existing anthelmintics.
  • Cancer Cell Line Testing : Research investigating the compound's effects on breast cancer cell lines showed promising results in inhibiting cell proliferation. Further studies are warranted to explore its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide (N4MP)

N4MP, a methoxy-substituted analog, serves as a key comparator due to its structural similarity and well-documented anthelmintic properties. Key findings from the evidence include:

Property N-(4-Methoxyphenyl)Pentanamide Albendazole Inference for Ethoxy Analog
Molecular Weight 207.27 g/mol 265.33 g/mol Ethoxy variant: ~221.3 g/mol*
logP 2.34 3.05 Higher logP (ethoxy increases lipophilicity)
Topological Polar Surface Area (TPSA) 46.2 Ų 71.8 Ų Similar TPSA (amide group dominates)
Synthetic Accessibility Low (synthesis score: 2.74) High (score: 5.42) Ethoxy variant may require longer alkylation steps
BBB Permeability Predicted yes No Ethoxy group may reduce BBB penetration due to size
Cytotoxicity (Human Cells) Non-toxic Toxic (~30–50% cell death) Ethoxy variant may retain low toxicity

Key Findings :

  • N4MP demonstrated equivalent anthelmintic efficacy to albendazole against Toxocara canis larvae but with lower cytotoxicity .
  • Its drug-likeness (adherence to Lipinski’s Rule of Five, Ghose/Veber filters) and synthetic simplicity make it a promising candidate .
N-(4-Ethoxyphenyl)-4-Phenylbutanamide (CAS 430464-32-7)

This compound, though a butanamide derivative, shares the 4-ethoxyphenyl substitution. Limited data suggest it is explored for antitumor and antiangiogenic activity . Differences from pentanamide derivatives:

  • Molecular Weight : 283.36 g/mol (vs. ~221.3 g/mol for ethoxy pentanamide).
  • Functionality : A phenylbutanamide structure may enhance aromatic interactions in biological targets.
2-(Benzylamino)-N-(4-ethoxyphenyl)-2-thioxoacetamide (CAS 329078-52-6)

This thioxoacetamide derivative highlights the impact of sulfur substitution:

  • Molecular Weight : 314.4 g/mol .
  • Properties : Predicted pKa ~10.15, indicating basicity distinct from neutral amides like N4MP .

Mechanistic and Pharmacokinetic Insights

  • Anthelmintic Action : N4MP and albendazole both immobilize T. canis larvae, but N4MP acts slower (full parasite death at 72 h vs. 48 h for albendazole) . The ethoxy variant may further delay onset due to steric effects.
  • Metabolism : Both N4MP and albendazole are predicted CYP1A2 inhibitors , but N4MP’s simpler structure reduces metabolic complexity .

Preparation Methods

Thionyl Chloride Activation

Patents describe the preparation of structurally similar compounds (e.g., 5-bromo-N-(4-iodophenyl)pentanamide) via in situ generation of pentanoyl chloride. This method avoids carbodiimide reagents, which may introduce impurities.

Procedure :

  • Reflux pentanoic acid with thionyl chloride (1.2 equiv) in DCM for 3 hours to form pentanoyl chloride.

  • Cool to 0–5°C and add 4-ethoxyaniline (1.0 equiv) with triethylamine (1.5 equiv) as a base.

  • Stir for 2 hours, then wash with 1 M HCl and brine.

  • Crystallize from n-hexane/ethyl acetate (yield: 75–83%).

Advantages :

  • Scalability : Acid chlorides facilitate large-scale synthesis due to rapid reaction kinetics.

  • Purity : Reduced byproduct formation compared to carbodiimide methods.

Comparative Analysis of Synthetic Methods

Method Reagents Yield Purity (HPLC) Key Advantage
EDCI/DMAP CouplingEDCI, DMAP70–78%>95%Mild conditions, high reproducibility
Acid ChlorideSOCl₂, TEA75–83%97–99%Scalability, minimal byproducts
Ugi AdaptationOxalyl chloride, TEA50–65%*90–92%*Potential for library synthesis

*Estimated based on analogous reactions.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with n-hexane/ethyl acetate (8:2 to 1:1) effectively separates N-(4-ethoxyphenyl)pentanamide from unreacted starting materials.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons (δ 6.76–7.45 ppm), ethoxy group (δ 1.35–1.42 ppm, triplet), and amide NH (δ 8.41–9.19 ppm).

  • HRMS : Calculated for C₁₃H₁₉NO₂ [M+H]⁺: 230.1285, observed: 230.1289 .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing Pentanamide, N-(4-ethoxyphenyl)-, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves multi-step reactions, starting with amide bond formation between 4-ethoxyaniline and a pentanoyl chloride derivative. Critical conditions include using coupling agents like EDC/HOBt under inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Solvent polarity (e.g., DMF or dichloromethane) and temperature control (0–25°C) are crucial for minimizing side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane ensures product isolation. Yield optimization requires stoichiometric balancing of reactants and monitoring by TLC .

Q. How is the structural characterization of Pentanamide, N-(4-ethoxyphenyl)- performed using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the ethoxyphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm, ethoxy methylene at δ 3.9–4.1 ppm) and pentanamide backbone (e.g., methylene/methyl groups at δ 1.2–2.4 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing [M+H]+ or [M+Na]+ adducts. Fragmentation patterns help validate the amide bond and substituents.
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1650–1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹.
    Cross-referencing with synthetic intermediates and computational predictions (e.g., PubChem data ) ensures structural accuracy .

Q. What standard analytical techniques are used to assess the purity of Pentanamide, N-(4-ethoxyphenyl)-?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water. Purity >95% is typical for research-grade material.
  • Melting Point Analysis : Compare observed melting points with literature values to detect impurities.
  • Elemental Analysis (EA) : Validate C, H, N, and O percentages against theoretical values.
    Consistency across these methods minimizes batch-to-batch variability .

Advanced Research Questions

Q. How can researchers optimize the synthetic route of Pentanamide, N-(4-ethoxyphenyl)- for enhanced scalability and reproducibility?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent, catalyst loading, temperature) and identify optimal conditions .
  • Continuous Flow Reactors : Improve mixing and heat transfer for large-scale synthesis, reducing side products .
  • In-Line Analytics : Implement real-time FTIR or UV monitoring to adjust parameters dynamically.
  • Computational Modeling : Use software (e.g., Gaussian, ChemAxon) to predict reaction pathways and transition states, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in biological activity data across different assay platforms for Pentanamide, N-(4-ethoxyphenyl)-?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using enzyme inhibition assays (e.g., fluorescence-based) and cellular viability tests (e.g., MTT assays).
  • Dose-Response Analysis : Establish EC50/IC50 curves to account for potency variability.
  • Epistemological Review : Re-examine experimental assumptions (e.g., cell line selection, buffer conditions) that may bias outcomes .
  • Meta-Analysis : Aggregate data from multiple studies using statistical models (e.g., random-effects models) to identify consensus trends .

Q. What computational approaches are suitable for predicting the physicochemical properties and reactivity of Pentanamide, N-(4-ethoxyphenyl)-?

  • Methodological Answer :

  • DFT Calculations : Simulate electron density maps and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Model solvation effects and ligand-protein interactions to assess bioavailability.
  • QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with experimental data (e.g., solubility, permeability) .

Q. How can researchers design experiments to probe the enzymatic interactions of Pentanamide, N-(4-ethoxyphenyl)- in biological systems?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) between the compound and target enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH, ΔS) and stoichiometry.
  • Crystallography : Co-crystallize the compound with enzymes (e.g., cytochrome P450) to resolve binding modes.
  • Mutagenesis Studies : Identify critical amino acids in enzyme active sites through alanine scanning .

Notes

  • Citations prioritize peer-reviewed methodologies (e.g., PubChem , experimental design frameworks ).
  • Advanced questions integrate cross-disciplinary approaches (e.g., computational chemistry, systems biology).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.